molecular formula C20H18O4 B11702073 Benzene, 1,4-bis(4-methoxyphenoxy)- CAS No. 78563-40-3

Benzene, 1,4-bis(4-methoxyphenoxy)-

Cat. No.: B11702073
CAS No.: 78563-40-3
M. Wt: 322.4 g/mol
InChI Key: MCQKNOPQTZTHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-bis(4-methoxyphenoxy)benzene is an organic compound with the molecular formula C20H18O4 It is characterized by the presence of two 4-methoxyphenoxy groups attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(4-methoxyphenoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 4-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

1,4-dihydroxybenzene+4-methoxyphenol1,4-bis(4-methoxyphenoxy)benzene\text{1,4-dihydroxybenzene} + \text{4-methoxyphenol} \rightarrow \text{1,4-bis(4-methoxyphenoxy)benzene} 1,4-dihydroxybenzene+4-methoxyphenol→1,4-bis(4-methoxyphenoxy)benzene

Industrial Production Methods

In industrial settings, the production of 1,4-bis(4-methoxyphenoxy)benzene may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of solvents and catalysts is carefully controlled to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(4-methoxyphenoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of partially or fully hydrogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-bis(4-methoxyphenoxy)benzene has several applications in scientific research:

    Materials Science: Used as a monomer in the synthesis of polymers with unique optical and electronic properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-bis(4-methoxyphenoxy)benzene involves its interaction with specific molecular targets, depending on its application. In materials science, it acts as a building block for polymers, influencing their structural and electronic properties. In biological systems, it may interact with cellular components, affecting processes such as drug delivery and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(3-methoxyphenoxy)benzene: Similar structure but with methoxy groups in the meta position.

    1,4-bis(4-hydroxyphenoxy)benzene: Similar structure but with hydroxy groups instead of methoxy groups.

Uniqueness

1,4-bis(4-methoxyphenoxy)benzene is unique due to the specific positioning of the methoxy groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and properties.

Properties

CAS No.

78563-40-3

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

1,4-bis(4-methoxyphenoxy)benzene

InChI

InChI=1S/C20H18O4/c1-21-15-3-7-17(8-4-15)23-19-11-13-20(14-12-19)24-18-9-5-16(22-2)6-10-18/h3-14H,1-2H3

InChI Key

MCQKNOPQTZTHPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.